molecular formula C12H18ClNS B1405207 3-(Thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride CAS No. 1824266-72-9

3-(Thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride

Cat. No. B1405207
M. Wt: 243.8 g/mol
InChI Key: JCHRGBMELXDWLU-UHFFFAOYSA-N
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Description

The compound “3-(Thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride” is a complex organic molecule. It contains a bicyclo[3.2.1]octane core, which is a type of cycloalkane with two fused rings . Attached to this core is a thiophene ring, a five-membered aromatic ring containing four carbon atoms and a sulfur atom .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The bicyclo[3.2.1]octane core would likely impart a rigid, three-dimensional structure to the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the bicyclo[3.2.1]octane core and the thiophene ring. The thiophene ring, being aromatic, might undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bicyclo[3.2.1]octane core might increase its hydrophobicity, while the thiophene ring might contribute to its aromaticity .

Scientific Research Applications

Analgetic and Narcotic Antagonist Activities

A series of 1-phenyl-6-azabicyclo[3.2.1]octanes, closely related to 3-(Thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride, has been explored for their analgetic and narcotic antagonist activities. The studies revealed interesting structure-activity relationships, identifying compounds with balanced antagonist-analgesic profiles and mild physical dependence capacities (Takeda et al., 1977).

Agonistic Activity for Alpha7 Nicotinic Acetylcholine Receptor

Research on 3-substituted 1-azabicyclo[2.2.2]octanes, which are structurally related to 3-(Thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride, identified compounds with potent agonistic activity for the alpha7 nicotinic acetylcholine receptor. This suggests potential applications in neurological research and therapy (Tatsumi et al., 2004).

Building Blocks in Medicinal Chemistry

Thiomorpholine and thiomorpholine 1,1-dioxide, including analogues like 3-(Thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride, serve as significant building blocks in medicinal chemistry. Such compounds have been utilized in the synthesis of novel bridged bicyclic thiomorpholines, demonstrating their value in drug development (Walker & Rogier, 2013).

Potential Use in Treatment of Various Disorders

3-Azabicyclo[3.2.1]octane derivatives, which include compounds similar to 3-(Thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride, have been explored for their potential in treating disorders mediated by opioid receptors. These include irritable bowel syndrome, drug addiction, depression, anxiety, schizophrenia, and eating disorders (Coe, McHardy & Bashore, 1983).

properties

IUPAC Name

3-(thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]octane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NS.ClH/c1-2-12(14-5-1)8-9-6-10-3-4-11(7-9)13-10;/h1-2,5,9-11,13H,3-4,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCHRGBMELXDWLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)CC3=CC=CS3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 2
3-(Thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 3
3-(Thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 4
3-(Thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 5
3-(Thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 6
3-(Thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride

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